3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and pyridin-3-ylmethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with pyridin-3-ylmethanamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated reactors can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It finds use in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
- 3,5-diacetoxy-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of ethoxy groups at the 3 and 5 positions of the benzamide ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
872495-90-4 |
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Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3,5-diethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-15-8-14(9-16(10-15)22-4-2)17(20)19-12-13-6-5-7-18-11-13/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
InChI Key |
OYJMUUPKNUMOBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)OCC |
Origin of Product |
United States |
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